molecular formula C22H30 B11950752 1-Tert-butyl-4-[2-(4-tert-butylphenyl)ethyl]benzene CAS No. 22927-07-7

1-Tert-butyl-4-[2-(4-tert-butylphenyl)ethyl]benzene

Cat. No.: B11950752
CAS No.: 22927-07-7
M. Wt: 294.5 g/mol
InChI Key: WSPBJQKQBBNHSH-UHFFFAOYSA-N
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Description

1-Tert-butyl-4-[2-(4-tert-butylphenyl)ethyl]benzene is an organic compound classified as an aromatic hydrocarbon. Its structure consists of a benzene ring substituted with a tert-butyl group and an ethyl group linked to another benzene ring, which is also substituted with a tert-butyl group. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Tert-butyl-4-[2-(4-tert-butylphenyl)ethyl]benzene can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and efficient separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butyl-4-[2-(4-tert-butylphenyl)ethyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Various substituted aromatic compounds

Scientific Research Applications

1-Tert-butyl-4-[2-(4-tert-butylphenyl)ethyl]benzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Tert-butyl-4-[2-(4-tert-butylphenyl)ethyl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The tert-butyl groups influence the reactivity of the benzene rings, making them more susceptible to electrophilic attack. This property is exploited in various chemical transformations and applications .

Comparison with Similar Compounds

Uniqueness: 1-Tert-butyl-4-[2-(4-tert-butylphenyl)ethyl]benzene is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. The presence of two tert-butyl groups and an ethyl linkage between the benzene rings differentiates it from other similar compounds, making it valuable in specialized applications.

Properties

CAS No.

22927-07-7

Molecular Formula

C22H30

Molecular Weight

294.5 g/mol

IUPAC Name

1-tert-butyl-4-[2-(4-tert-butylphenyl)ethyl]benzene

InChI

InChI=1S/C22H30/c1-21(2,3)19-13-9-17(10-14-19)7-8-18-11-15-20(16-12-18)22(4,5)6/h9-16H,7-8H2,1-6H3

InChI Key

WSPBJQKQBBNHSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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